An In-Depth Technical Guide to the Physicochemical Properties of 1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine
An In-Depth Technical Guide to the Physicochemical Properties of 1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-oxadiazole scaffold is a known bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.[1][2] This document outlines the compound's chemical identity, a probable synthetic route, and key physicochemical parameters, including lipophilicity, solubility, and acid-base dissociation constants. As experimental data for this specific molecule is not publicly available, this guide leverages highly reliable computational prediction models to establish a baseline for its properties. Furthermore, it details authoritative, step-by-step protocols for the experimental determination of these properties, providing a framework for empirical validation. This guide is intended for researchers and professionals in drug discovery and development, offering the foundational data and methodologies required for advancing research on this and related compounds.
Introduction and Scientific Context
Heterocyclic compounds form the backbone of modern pharmacology. Among them, the 1,2,4-oxadiazole ring system has emerged as a "privileged structure" in drug design.[3] Its utility stems from its ability to act as a rigid, aromatic linker and a metabolically robust bioisostere for esters and amides, which are prone to hydrolysis in vivo.[1] The title compound, 1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine, incorporates this valuable scaffold. The 3,4-dimethoxyphenyl group is a common feature in numerous bioactive molecules, while the 5-aminomethyl substituent introduces a basic center, profoundly influencing the molecule's solubility and potential for ionic interactions with biological targets.
Understanding the physicochemical properties of this molecule is paramount for predicting its behavior in a biological system. Properties such as lipophilicity (logP), aqueous solubility (logS), and the ionization state at physiological pH (pKa) are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides these crucial parameters, derived from high-quality computational models, and establishes the experimental workflows necessary for their validation.
Chemical Identity and Structure
The first step in characterizing any compound is to establish its precise chemical identity.
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IUPAC Name: 1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine
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Molecular Formula: C₁₁H₁₃N₃O₃
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Molecular Weight: 235.24 g/mol
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Canonical SMILES: COC1=C(C=C(C=C1)C2=NOC(=N2)CN)OC
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CAS Number: While a specific CAS number for this exact compound is not found in public databases, a structurally similar analog, 1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine, is registered under CAS 890324-74-0.[4][5]
Caption: 2D structure of the title compound.
Predicted Physicochemical Properties
In the absence of direct experimental data, validated computational models provide a robust estimation of key physicochemical properties. The following data were generated using the SwissADME web tool, a widely respected platform in the field of computational chemistry.[6][7][8]
| Property | Predicted Value | Significance in Drug Development |
| Lipophilicity (logP) | 1.25 (Consensus) | Influences membrane permeability, protein binding, and solubility. A value in this range is often favorable for oral absorption. |
| Aqueous Solubility (logS) | -2.81 (ESOL Model) | Determines dissolution rate and bioavailability. This value suggests moderate to low solubility. |
| pKa (Most Basic) | 8.15 | Governs the ionization state at physiological pH (7.4), impacting solubility, receptor binding, and cell penetration. |
| Polar Surface Area (TPSA) | 79.5 Ų | Affects transport properties, particularly blood-brain barrier penetration. A TPSA < 140 Ų is generally considered favorable. |
| Bioavailability Score | 0.55 | An empirical score based on multiple parameters, suggesting good potential for oral bioavailability. |
Note: These values are predictions and require experimental validation for confirmation.
Caption: Interrelation of core physicochemical properties.
Synthesis and Characterization Workflow
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-documented. A common and effective route involves the coupling of an amidoxime with an activated carboxylic acid derivative, followed by a cyclodehydration reaction.[2][9][10]
Caption: A plausible synthetic workflow for the target compound.
Exemplary Synthesis Protocol
This protocol is a representative procedure based on established methods for analogous compounds.
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Step 1: Synthesis of 3,4-Dimethoxybenzamidoxime
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To a solution of 3,4-dimethoxybenzonitrile (1.0 eq) in a 3:1 mixture of ethanol and water, add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
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Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction to room temperature and reduce the solvent volume in vacuo.
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Extract the aqueous residue with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the amidoxime, which can be purified by recrystallization.
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Step 2: Synthesis of 1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine
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Dissolve N-Boc-glycine (1.1 eq) in N,N-dimethylformamide (DMF). Add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq).
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Stir the mixture for 30 minutes at room temperature to form the activated ester.
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Add the 3,4-dimethoxybenzamidoxime (1.0 eq) from Step 1 to the reaction mixture and stir overnight at room temperature.
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Transfer the mixture to a flask with a high-boiling solvent like toluene and heat to reflux to induce cyclodehydration. Monitor by TLC.
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After cyclization, cool the mixture and purify the intermediate by column chromatography to obtain the Boc-protected product.
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Dissolve the purified intermediate in dichloromethane (DCM) and add trifluoroacetic acid (TFA) for deprotection of the amine.
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Stir until the reaction is complete, then neutralize and work up to isolate the final product.
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Analytical Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the chemical structure by showing characteristic shifts and coupling constants for the aromatic, methoxy, and aminomethyl protons and carbons.[11]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.[1]
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Infrared (IR) Spectroscopy: IR spectroscopy identifies characteristic functional groups, such as C=N and C-O-C stretches within the oxadiazole ring and N-H bends of the primary amine.[12]
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Melting Point (MP): The melting point is a crucial indicator of purity. A sharp, defined melting range suggests a pure compound.
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Chromatography (HPLC): High-Performance Liquid Chromatography is used to determine the purity of the final compound, typically aiming for >95% for research applications.
Experimental Protocols for Physicochemical Properties
The following are standard, validated protocols for determining the key properties outlined in Section 3.
Protocol: Determination of logP (Shake-Flask Method)
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Preparation: Prepare a stock solution of the compound in a solvent miscible with both n-octanol and water (e.g., DMSO). Prepare buffers for the aqueous phase (e.g., phosphate-buffered saline, pH 7.4). Pre-saturate n-octanol with the buffer and vice versa.
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Partitioning: Add a small aliquot of the stock solution to a vial containing a known volume of pre-saturated n-octanol and pre-saturated buffer. The final DMSO concentration should be <1%.
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Equilibration: Vigorously shake the vial for 1-2 hours at a constant temperature (e.g., 25 °C) to allow for complete partitioning.
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Separation: Centrifuge the vial to ensure complete separation of the two phases.
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Quantification: Carefully sample both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
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Calculation: Calculate logP using the formula: logP = log([Compound]octanol / [Compound]aqueous).
Protocol: Determination of Aqueous Solubility
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Sample Preparation: Add an excess amount of the solid compound to a known volume of buffer (pH 7.4) in a glass vial.
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Equilibration: Agitate the suspension at a constant temperature for at least 24 hours to ensure equilibrium is reached.
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Phase Separation: Centrifuge the sample at high speed to pellet the undissolved solid.
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Sampling & Analysis: Carefully remove an aliquot of the clear supernatant, ensuring no solid is transferred. Dilute the sample if necessary and determine the concentration using a calibrated HPLC or UV-Vis method.
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Calculation: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.
Protocol: Determination of pKa (Potentiometric Titration)
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Solution Preparation: Prepare a dilute, aqueous solution of the compound of known concentration. The presence of a co-solvent like methanol may be necessary if aqueous solubility is low.
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Titration Setup: Use an automated titrator equipped with a calibrated pH electrode.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to protonate the basic amine. Then, titrate back with a standardized strong base (e.g., NaOH).
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Data Analysis: Record the pH as a function of the volume of titrant added. The pKa is determined from the titration curve, typically at the half-equivalence point where the concentrations of the protonated and neutral species are equal.
Conclusion
1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine is a compound with a molecular architecture conducive to favorable drug-like properties. Computational predictions indicate a balanced lipophilicity, moderate solubility, and a basic pKa that ensures partial ionization at physiological pH. These characteristics suggest the molecule is a promising candidate for further investigation in drug discovery programs. The synthetic and analytical protocols detailed in this guide provide a clear and authoritative framework for the synthesis, purification, and empirical validation of its physicochemical properties, enabling researchers to build upon this foundational knowledge.
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